molecular formula C19H18N2O3 B1665056 (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide CAS No. 133550-34-2

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide

Cat. No.: B1665056
CAS No.: 133550-34-2
M. Wt: 322.4 g/mol
InChI Key: GSQOBTOAOGXIFL-LFIBNONCSA-N
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Description

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide is a synthetic compound known for its inhibitory effects on tyrosine kinases, particularly the epidermal growth factor receptor (EGFR). It is a member of the tyrphostin family, which are small molecules designed to mimic the structure of adenosine triphosphate and inhibit protein tyrosine kinases. This compound has been extensively studied for its potential therapeutic applications, especially in cancer treatment.

Mechanism of Action

Target of Action

Tyrphostin AG 555 is primarily an inhibitor of tyrosine kinase . It interacts directly with topoisomerase I , preventing DNA relaxation . It also inhibits the Epidermal Growth Factor Receptor (EGFR) with an IC50 of 0.7 μM . EGFR is a cell surface protein that binds to epidermal growth factor, and its overexpression or mutation is often associated with types of cancer.

Mode of Action

Tyrphostin AG 555 inhibits the tyrosine kinase by blocking its activation . It interacts directly with topoisomerase I, preventing the relaxation of supercoiled DNA, which is a crucial step in DNA replication . By inhibiting EGFR, it blocks the downstream signaling pathways that lead to cell proliferation .

Biochemical Pathways

The inhibition of EGFR by Tyrphostin AG 555 affects several biochemical pathways. It blocks the activation of Cdk2 , a critical regulator of the cell cycle . This blockage can lead to the arrest of cells in the G1-S phase and early S phase . Furthermore, Tyrphostin AG 555 has been shown to inhibit the depupylation actions of Dop on the native substrate, FabD-Pup, in the Mycobacterium tuberculosis Pup Proteasome System .

Result of Action

The inhibition of EGFR and the blockage of Cdk2 activation by Tyrphostin AG 555 can lead to the arrest of cell growth, particularly in cells that overexpress EGFR . It also inhibits the depupylation actions of Dop on the native substrate, FabD-Pup . These actions suggest that Tyrphostin AG 555 could have potential therapeutic applications in conditions characterized by the overexpression of EGFR, such as certain types of cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide involves several steps, starting with the preparation of the core structure, which is a benzylidene malononitrile derivative. The key steps include:

    Condensation Reaction: The initial step involves the condensation of benzaldehyde with malononitrile in the presence of a base such as sodium ethoxide to form benzylidene malononitrile.

    Hydrolysis and Cyclization: The benzylidene malononitrile undergoes hydrolysis followed by cyclization to form the core structure.

    Functional Group Modification: Various functional groups are introduced to the core structure through reactions such as nitration, reduction, and substitution to obtain the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

    Reaction Temperature and Time: Optimizing the temperature and reaction time to maximize yield.

    Purification: Using techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to its corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Amines and reduced derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the inhibition of tyrosine kinases.

    Biology: Employed in cell biology to investigate signal transduction pathways involving EGFR.

    Medicine: Explored for its potential therapeutic effects in cancer treatment due to its ability to inhibit EGFR, which is often overexpressed in cancer cells.

    Industry: Utilized in the development of new drugs targeting tyrosine kinases.

Comparison with Similar Compounds

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide is compared with other similar compounds in the tyrphostin family:

    Tyrphostin AG 538: Similar in structure but differs in the functional groups attached to the core structure. It also inhibits EGFR but with different potency.

    Tyrphostin AG 1296: Another EGFR inhibitor with a different core structure and functional groups, leading to variations in its inhibitory activity and specificity.

    Tyrphostin AG 1478: Known for its high specificity towards EGFR, making it a valuable tool in studying EGFR-related pathways.

Conclusion

This compound is a valuable compound in scientific research due to its inhibitory effects on tyrosine kinases, particularly EGFR. Its synthesis involves multiple steps, and it undergoes various chemical reactions. It has wide-ranging applications in chemistry, biology, medicine, and industry, making it a significant compound for further research and development.

Properties

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(3-phenylpropyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c20-13-16(11-15-8-9-17(22)18(23)12-15)19(24)21-10-4-7-14-5-2-1-3-6-14/h1-3,5-6,8-9,11-12,22-23H,4,7,10H2,(H,21,24)/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQOBTOAOGXIFL-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017644
Record name Tyrphostin AG 555
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133550-34-2
Record name Tyrphostin AG 555
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16773
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tyrphostin AG 555
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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